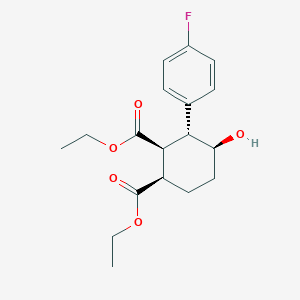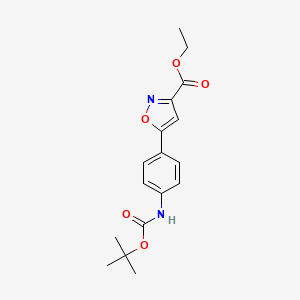
Diethyl (1R,2S,3R,4S)-3-(4-fluorophenyl)-4-hydroxycyclohexane-1,2-dicarboxylate
描述
Diethyl (1R,2S,3R,4S)-3-(4-fluorophenyl)-4-hydroxycyclohexane-1,2-dicarboxylate (DFCDH) is a synthetic compound with a range of applications in the scientific research field. It is a cyclohexane derivative containing two carboxylic acid groups, a hydroxy group and a fluorophenyl group. It is a colorless, crystalline solid with a molecular weight of 339.3 g/mol. DFCDH has been used in various fields, such as organic synthesis, pharmacology, and materials science.
科学研究应用
DFCDH has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a ligand in coordination chemistry. It has also been used as a catalyst in the synthesis of heterocyclic compounds. Additionally, DFCDH has been used in materials science and pharmacology. In materials science, it has been used in the synthesis of polymers and in the fabrication of nanomaterials. In pharmacology, it has been used in the synthesis of drugs and as a ligand in drug-receptor binding studies.
作用机制
The mechanism of action of DFCDH is not yet fully understood. However, it is believed that its fluorophenyl group may play a role in its activity. It has been suggested that the fluorophenyl group may interact with the receptor, leading to the formation of a stable complex. This complex may then be involved in the binding of the drug to the receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFCDH are not yet fully understood. However, studies have shown that it may have a variety of effects on biological systems. In vitro studies have shown that it can inhibit the activity of enzymes such as tyrosine kinase, cyclooxygenase, and lipoxygenase. In vivo studies have shown that it can reduce inflammation, reduce the formation of thromboxane, and reduce the expression of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using DFCDH in laboratory experiments is that it is relatively easy to synthesize. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using DFCDH in laboratory experiments. For example, it is not very soluble in water and is not very volatile. Additionally, its mechanism of action is not yet fully understood, which may limit its use in certain experiments.
未来方向
There are a number of potential future directions for research involving DFCDH. These include further studies to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further studies could be conducted to explore its potential applications in materials science and pharmacology. Finally, further studies could be conducted to explore its potential use as a drug delivery system or as a reagent in organic synthesis.
属性
IUPAC Name |
diethyl (1R,2S,3R,4S)-3-(4-fluorophenyl)-4-hydroxycyclohexane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FO5/c1-3-23-17(21)13-9-10-14(20)15(16(13)18(22)24-4-2)11-5-7-12(19)8-6-11/h5-8,13-16,20H,3-4,9-10H2,1-2H3/t13-,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPAWVDPLHLXRQ-QKPAOTATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1C(=O)OCC)C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H]([C@H]([C@@H]1C(=O)OCC)C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B1412769.png)



![5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1412775.png)




